molecular formula C17H17N3O2S2 B2506516 2-((6-methoxybenzo[d]thiazol-2-yl)amino)-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one CAS No. 862975-45-9

2-((6-methoxybenzo[d]thiazol-2-yl)amino)-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one

Cat. No.: B2506516
CAS No.: 862975-45-9
M. Wt: 359.46
InChI Key: SAGAGYKWVAMXNN-UHFFFAOYSA-N
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Description

2-((6-methoxybenzo[d]thiazol-2-yl)amino)-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one is a useful research compound. Its molecular formula is C17H17N3O2S2 and its molecular weight is 359.46. The purity is usually 95%.
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Scientific Research Applications

Synthetic Applications and Chemical Properties

  • Alkylation and Oxidation Studies : Research on 6,7-Dihydro-6-methyl-5H-dibenzo[b,g][1,5]thiazocine, a related compound, provides insight into selective oxidation processes involving the sulfide moiety, facilitated by the amino group. This highlights the compound's utility in synthetic chemistry, particularly in oxidation reactions that may be relevant to derivatives like the one (Ohkata, Takee, & Akiba, 1985).

  • Novel Synthesis of Derivatives : Another study focuses on synthesizing 2-substituted derivatives of thiazole and pyrimido[1,3]benzothiazole compounds, demonstrating the versatility of benzothiazole-based compounds in creating diverse molecular structures with potential biological activities (Badne, Swamy, Bhosale, & Kuberkar, 2011).

Biological and Pharmaceutical Applications

  • Antimicrobial and Antifungal Properties : Benzothiazole derivatives have been shown to possess antimicrobial and antifungal properties, offering potential applications in developing new antimicrobial agents. For example, certain 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine derivatives containing a heterocyclic compound have demonstrated effectiveness against significant types of fungi (Jafar et al., 2017).

  • Antiproliferative and DNA Protective Abilities : Schiff bases derived from 1,3,4-thiadiazole compounds were found to possess high DNA protective ability and exhibited cytotoxicity on cancer cell lines. This suggests a potential application in cancer research, particularly in studying mechanisms of action and developing new anticancer agents (Gür et al., 2020).

Material Science and Corrosion Inhibition

  • Corrosion Inhibition : Benzothiazole derivatives have also been evaluated for their effectiveness as corrosion inhibitors, showing significant potential in protecting metals against corrosion. This application is crucial for industries dealing with metal preservation and maintenance (Hu et al., 2016).

Safety and Hazards

The safety and hazards of the compound would depend on its specific structure and properties. Some benzothiazoles can be irritants .

Future Directions

The future directions for this compound would depend on its specific applications. Benzothiazoles are currently being studied for their potential use in various fields, including medicinal chemistry and materials science .

Biochemical Analysis

Biochemical Properties

2-((6-methoxybenzo[d]thiazol-2-yl)amino)-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes, including those involved in oxidative stress responses and metabolic pathways. The nature of these interactions often involves the formation of coordination complexes, which can alter the activity of the enzymes and affect the overall biochemical reaction .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in stress responses and metabolic regulation. Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can bind to specific sites on enzymes and proteins, leading to either inhibition or activation of their activity. These binding interactions can result in changes in gene expression and enzyme activity, ultimately affecting cellular function and biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but can degrade over time, leading to changes in its biochemical activity and cellular effects .

Properties

IUPAC Name

2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-5,5-dimethyl-4,6-dihydro-1,3-benzothiazol-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S2/c1-17(2)7-11-14(12(21)8-17)24-16(19-11)20-15-18-10-5-4-9(22-3)6-13(10)23-15/h4-6H,7-8H2,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAGAGYKWVAMXNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)SC(=N2)NC3=NC4=C(S3)C=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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